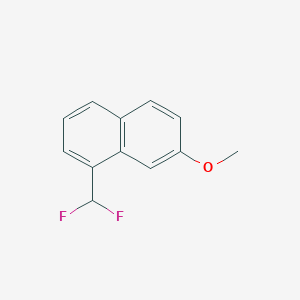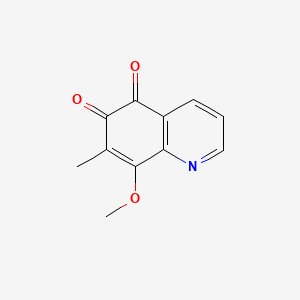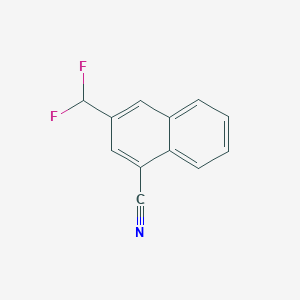![molecular formula C7H4N4O4 B11894554 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: is a heterocyclic compound with the molecular formula C7H4N4O4 and a molecular weight of 208.13 g/mol This compound is characterized by a pyrrolo[3,2-d]pyrimidine core structure, which is substituted with a nitro group at the 7-position and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a pyrrolo[3,2-d]pyrimidine precursor, followed by carboxylation. The nitration step often requires the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents such as carbon monoxide in the presence of a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling hazardous reagents like nitric acid and sulfuric acid.
化学反应分析
Types of Reactions: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 7-amino-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid.
Substitution: Formation of various substituted pyrrolo[3,2-d]pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its derivatives are investigated for their interactions with biological macromolecules such as proteins and nucleic acids .
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are studied for their antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating high-performance polymers and coatings .
作用机制
The mechanism of action of 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, causing oxidative stress and affecting cellular functions . Additionally, the compound can bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid: This compound lacks the nitro group at the 7-position, making it less reactive in redox reactions.
4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid:
Uniqueness: 7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the pyrrolo[3,2-d]pyrimidine core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research and industrial applications .
属性
分子式 |
C7H4N4O4 |
|---|---|
分子量 |
208.13 g/mol |
IUPAC 名称 |
7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)6-5-4(9-2-10-6)3(1-8-5)11(14)15/h1-2,8H,(H,12,13) |
InChI 键 |
ATMISQRPSCCTFV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C2=C(N1)C(=NC=N2)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



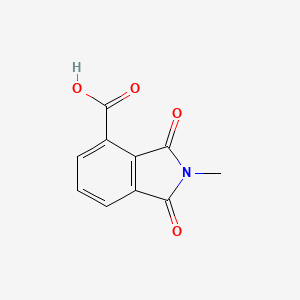
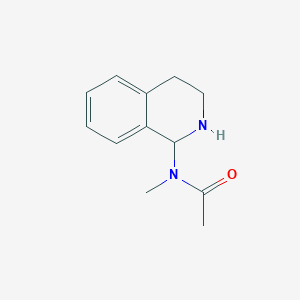
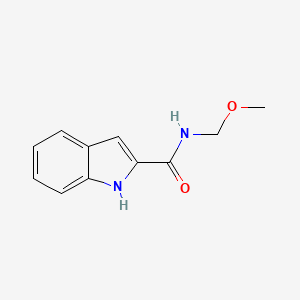
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11894495.png)

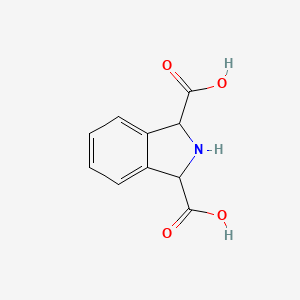
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)
